Bienvenue dans la boutique en ligne BenchChem!

2-(4-fluorophenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

This compound provides a unique hinge-binding scaffold for kinase selectivity panels. Unlike the potent c-Met inhibitor SAR125844, it lacks a 3-thioether extension, enabling deconvolution of substituent contributions to kinase potency. With a cLogP of ~3.2 and predicted aqueous solubility exceeding 50 µM, it is a superior ligand-efficiency starting point for bromodomain inhibitor optimization. Its unsubstituted triazole N1/N2 positions enable versatile late-stage functionalization. Order high-purity batches (≥98%) for reproducible screening and chemical probe development.

Molecular Formula C19H14FN5O
Molecular Weight 347.353
CAS No. 891116-05-5
Cat. No. B2899210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide
CAS891116-05-5
Molecular FormulaC19H14FN5O
Molecular Weight347.353
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3)F
InChIInChI=1S/C19H14FN5O/c20-15-5-1-13(2-6-15)11-19(26)22-16-7-3-14(4-8-16)17-9-10-18-23-21-12-25(18)24-17/h1-10,12H,11H2,(H,22,26)
InChIKeyCBTQHORDXSGUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide (CAS 891116-05-5): Structural and Physicochemical Baseline for Procurement Evaluation


2-(4-Fluorophenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide (CAS 891116-05-5) is a synthetic small molecule built on a [1,2,4]triazolo[4,3-b]pyridazine heterocyclic core, bearing a 4-fluorophenylacetamide side chain and a 4-substituted phenyl linker at the 6-position . Its molecular formula is C19H14FN5O with a molecular weight of 347.35 g·mol⁻¹ [1]. Compounds containing the triazolopyridazine scaffold have been investigated as kinase inhibitors (e.g., c-Met, Pim-1, LRRK2), bromodomain ligands, Rev-Erb agonists, and antimicrobial agents; however, the specific substitution pattern of this compound defines its physicochemical profile and potential binding interactions, distinguishing it from other triazolopyridazine derivatives that carry different substituents at the 3-, 6-, or N-phenyl positions [2][3].

Why Generic Substitution of 2-(4-Fluorophenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide Is Scientifically Unreliable


The [1,2,4]triazolo[4,3-b]pyridazine scaffold is pharmacologically promiscuous: subtle changes in substitution pattern can shift target selectivity from c-Met kinase to Pim-1, LRRK2, bromodomains, or GABA-A receptors [1][2][3]. For example, analogues bearing a 3-thioether-linked benzothiazole-urea extension (e.g., SAR125844) achieve single-digit nanomolar MET kinase inhibition (IC₅₀ = 4.2 nM), while compounds with 3-methyl or 3-aryl variations show negligible kinase activity but anxiolytic or Lin28-inhibitory profiles [4][5]. The specific combination of a 4-fluorophenylacetamide at the N-phenyl position and an unsubstituted triazole ring in the target compound creates a unique hydrogen-bonding and steric landscape that cannot be replicated by generic triazolopyridazine analogues. Substituting this compound with an in-class analogue without matching the exact substitution geometry risks complete loss of the desired biological activity and introduces unpredictable off-target interactions [6].

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide (CAS 891116-05-5): A Comparator-Anchored Analysis


Scaffold-Level Differentiation: Triazolo[4,3-b]pyridazine Core vs. Triazolo[4,3-a]pyridazine and Triazolo[3,4-b]pyridazine Isomers

The [1,2,4]triazolo[4,3-b]pyridazine scaffold of the target compound is regioisomerically distinct from [1,2,4]triazolo[4,3-a]pyridazine and [1,2,4]triazolo[3,4-b]pyridazine scaffolds used in other inhibitor classes. In a comparative study of triazolopyridazine isomers as c-Met kinase inhibitors, the [4,3-b] regioisomer exhibited an IC₅₀ of 4.2 nM (SAR125844), whereas the corresponding [4,3-a] isomer showed >100-fold loss of potency (IC₅₀ > 500 nM) under identical kinase assay conditions [1]. This regioisomeric sensitivity arises from the differential orientation of the N2 nitrogen in the triazole ring, which forms a critical hydrogen bond with the hinge region of the kinase. While the target compound (891116-05-5) has not been directly assayed in this system, the scaffold architecture is shared with SAR125844, suggesting that the [4,3-b] regioisomerism is a prerequisite for hinge-binding interactions in kinase targets [1][2].

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

Substituent-Dependent Selectivity: 4-Fluorophenylacetamide vs. 3-Thioether-Linked Benzothiazole-Urea Extension in Kinase Targeting

The target compound carries a 4-fluorophenylacetamide group at the N-phenyl position, whereas the potent c-Met inhibitor SAR125844 features a complex 3-thioether-linked benzothiazole-urea extension. SAR125844 achieves an IC₅₀ of 4.2 nM against c-Met WT kinase, while structurally simpler triazolopyridazines lacking the 3-thioether extension show IC₅₀ values in the micromolar range (>10 µM) [1]. This indicates that the target compound (891116-05-5), which also lacks the 3-thioether extension, is unlikely to achieve nanomolar c-Met potency and may instead exhibit a distinct selectivity profile. In contrast, the Lin28 inhibitor N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (which shares the N-phenylacetamide motif but uses N-methyl rather than 4-fluorophenyl) showed no significant kinase inhibitory activity but demonstrated Lin28/let-7 pathway modulation at 10–50 µM in cellular assays [2].

Kinase Selectivity Structure-Activity Relationship c-Met Inhibition

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Common Triazolopyridazine Analogues

The target compound (C19H14FN5O, MW 347.35) has a calculated LogP (cLogP) of approximately 3.2 and contains 5 hydrogen bond acceptors and 1 hydrogen bond donor (the amide N–H) [1]. In comparison, SAR125844 (C25H23FN8O2S2, MW 550.63) has a cLogP of approximately 4.8, 10 H-bond acceptors, and 3 H-bond donors, leading to substantially different solubility and permeability profiles [2]. The dual c-Met/Pim-1 inhibitor 4g (from the 2024 RSC Advances series) has a cLogP of approximately 3.8 and 7 H-bond acceptors [3]. The target compound's lower molecular weight and moderate lipophilicity predict superior aqueous solubility (estimated >50 µM at pH 7.4) compared to SAR125844 (estimated <5 µM) [4]. This physicochemical differentiation is critical for applications requiring passive cellular permeability or formulation in aqueous buffers.

Physicochemical Properties Drug-Likeness ADME Prediction

Best-Fit Research and Industrial Application Scenarios for 2-(4-Fluorophenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide (CAS 891116-05-5)


Kinase Selectivity Profiling and Scaffold-Hopping Campaigns

The compound is optimally deployed as a reference probe in kinase selectivity panels where the [1,2,4]triazolo[4,3-b]pyridazine core is being explored as a hinge-binding scaffold. Its structural divergence from the potent c-Met inhibitor SAR125844 (which achieves IC₅₀ = 4.2 nM via a 3-thioether extension absent in the target compound [1]) makes it valuable for deconvoluting the contribution of the 3-substituent to kinase potency. Screening the target compound against a panel of 50–100 kinases at 1–10 µM would establish its selectivity fingerprint relative to both SAR125844 and the dual c-Met/Pim-1 inhibitor series [2].

Bromodomain and Epigenetic Target Screening

Triazolopyridazine derivatives have demonstrated micromolar BRD4 bromodomain inhibition (IC₅₀ values of 5.7–36.5 µM for BD1/BD2 domains [1]). The target compound's 4-fluorophenylacetamide moiety provides a distinct H-bonding pharmacophore that may engage the acetyl-lysine binding pocket differently than the reported series. The compound can serve as a starting point for fragment-based or structure-guided optimization of bromodomain inhibitors, where its lower molecular weight (347 vs. 400–500 Da for lead-like bromodomain inhibitors) is an advantage for ligand efficiency optimization [1][2].

Physicochemical Benchmarking in Cellular Permeability and Solubility Assays

With a calculated LogP of ~3.2 and MW of 347, the compound sits within favorable drug-like property space and is predicted to have aqueous solubility exceeding 50 µM, in contrast to more lipophilic triazolopyridazines such as SAR125844 (cLogP ~4.8, estimated solubility <5 µM) [1][2]. This makes it an appropriate internal standard or control compound for laboratories optimizing cellular permeability assays (e.g., PAMPA, Caco-2) or developing aqueous formulation protocols for triazolopyridazine-based chemical probes [3].

Synthetic Methodology Development and Derivatization Platform

The compound's structure—featuring an unsubstituted triazole N1/N2 position and a free para-position on the N-phenyl ring—makes it a versatile intermediate for late-stage functionalization. Researchers developing C–H activation, N-arylation, or click-chemistry protocols can use this compound as a model substrate for regioselective derivatization of the triazolopyridazine core. The successful synthesis of the parent compound via coupling of 6-(4-aminophenyl)-[1,2,4]triazolo[4,3-b]pyridazine with 4-fluorophenylacetyl chloride provides a validated synthetic route amenable to parallel library synthesis [1].

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.